molecular formula C14H21Cl2N3O2S B5695786 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5695786
M. Wt: 366.3 g/mol
InChI Key: RGDDGXJGMAMTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. Adenosine is a naturally occurring nucleoside that activates adenosine receptors and regulates various physiological processes. By blocking the adenosine A1 receptor, this compound can inhibit the downstream signaling pathways and biological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In the brain, this compound can increase neuronal activity and enhance cognitive function. In the heart, this compound can reduce myocardial infarct size and improve cardiac function. In the immune system, this compound can modulate inflammatory responses and regulate the function of immune cells.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors and does not interact with other adenosine receptors or neurotransmitter receptors. It has a high affinity for the receptor and can be used at low concentrations. However, this compound has some limitations for lab experiments. It has low solubility in water and requires organic solvents for preparation. It can also have off-target effects at high concentrations or in certain experimental conditions.

Future Directions

There are several future directions for the research on 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to investigate the role of adenosine A1 receptors in different pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as higher solubility, longer half-life, and better selectivity. Furthermore, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely expressed in the brain, heart, and other organs, and play important roles in regulating cardiovascular function, neuronal activity, and inflammation. This compound can be used to selectively block the adenosine A1 receptor and investigate its downstream effects.

properties

IUPAC Name

2,5-dichloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2N3O2S/c1-18-7-9-19(10-8-18)6-2-5-17-22(20,21)14-11-12(15)3-4-13(14)16/h3-4,11,17H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDDGXJGMAMTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.